Methyl3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
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Overview
Description
Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is a chemical compound with the molecular formula C13H10O4 and a molecular weight of 230.22 g/mol . This compound is part of the benzofuran family, which is known for its diverse biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate typically involves the reaction of 3-hydroxybenzofuran-2-carboxylic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propargyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, or halides
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted benzofuran derivatives
Scientific Research Applications
Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
- Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
- Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxamide
- Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate
Comparison: Methyl 3-(prop-2-yn-1-yloxy)benzofuran-2-carboxylate is unique due to its specific functional groups, which confer distinct reactivity and selectivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific research applications.
Properties
Molecular Formula |
C13H10O4 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
methyl 3-prop-2-ynoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H10O4/c1-3-8-16-11-9-6-4-5-7-10(9)17-12(11)13(14)15-2/h1,4-7H,8H2,2H3 |
InChI Key |
YTVKUOGABZPNAS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2O1)OCC#C |
Origin of Product |
United States |
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